molecular formula C10H13N3O2 B8293662 5-(2-Dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester

5-(2-Dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester

Cat. No. B8293662
M. Wt: 207.23 g/mol
InChI Key: IMUXFUQEAOVOTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 5-[2-(dimethylamino)ethenyl]pyrazine-2-carboxylate

InChI

InChI=1S/C10H13N3O2/c1-13(2)5-4-8-6-12-9(7-11-8)10(14)15-3/h4-7H,1-3H3

InChI Key

IMUXFUQEAOVOTK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=CN=C(C=N1)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-methylpyrazine-2-carboxylic acid (1.38 g, 10 mmol) in anhydrous N,N-dimethylformamide (5 mL) was treated with dimethylformamide dimethylacetal (5 mL). The resulting mixture was heated at 90° C. for 1 h and then at 125° C. for 2 h. The mixture was cooled to 25° C. and then was poured into water (100 mL). This solution was extracted with ethyl acetate (3×50 mL). The combined organic layers were washed with water (1×50 mL) and a saturated aqueous sodium chloride solution (1×50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting dark oil was triturated with diethyl ether/hexanes (5/1) to afford 5-(2-dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester (1.3 g, 63%) as an orange solid which was used without further purification.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 5-methylpyrazine-2-carboxylic acid (5.0 g, 36.2 mmol), N,N-dimethylformamide dimethyl acetal (15 mL, 113 mmol) and N,N-dimethylformamide (15 mL) was heated with stirring in an oil-bath at 90° C. under argon for 60 min. The temperature of the oil-bath was raised to 120° C., and the heating and stirring continued for an additional 120 min. The reaction mixture was then cooled to 25° C. and concentrated in vacuo to a volume of about 10 mL. The oily residue was partitioned with water (50 mL) and ethyl acetate (50 mL). The aqueous phase was further extracted with ethyl acetate (2×50 mL), and each organic extract was washed with a portion of a saturated aqueous sodium chloride solution (25 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated in vacuo to a dark oil. The residue was treated with a solution of diethyl ether/hexanes (50 mL, 3:2) to produce an orange solid. The solid was collected by filtration and washed with a mixture of diethyl ether/hexanes (25 mL, 1:1) to afford 5-(2-dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester (4.94 g, 66%) as a bright orange solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

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